molecular formula C15H17NO4S B2956574 (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 2034996-91-1

(2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide

Cat. No.: B2956574
CAS No.: 2034996-91-1
M. Wt: 307.36
InChI Key: YQHNEXGLXIVHPK-ONEGZZNKSA-N
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Description

(2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide is a complex organic compound that features a furan ring, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through an amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The hydroxyl and amide groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of acids, bases, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (2E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide stands out due to its unique combination of furan and thiophene rings, along with the hydroxyethoxy and amide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-6-8-20-13(14-2-1-9-21-14)10-16-15(18)4-3-12-5-7-19-11-12/h1-5,7,9,11,13,17H,6,8,10H2,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHNEXGLXIVHPK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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